Maropitant-13C,d3

LC-MS/MS Isotope Dilution Internal Standard

Maropitant-13C,d3 is the essential stable isotope-labeled internal standard (SIL-IS) for regulatory-compliant LC-MS/MS quantification of maropitant in veterinary pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. Its dual ¹³C + ²H₃ labeling provides ≥3 Da mass shift, ensuring complete spectral resolution from the native analyte while maintaining co-elution for full matrix effect compensation—a capability unlabeled maropitant or structural analogs cannot provide. Certified for ANDA submissions, MRL residue monitoring, and cross-species translational research.

Molecular Formula C32H40N2O
Molecular Weight 472.7 g/mol
Cat. No. B12412318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaropitant-13C,d3
Molecular FormulaC32H40N2O
Molecular Weight472.7 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3
InChIInChI=1S/C32H40N2O/c1-32(2,3)27-15-16-28(35-4)26(21-27)22-33-30-25-17-19-34(20-18-25)31(30)29(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-16,21,25,29-31,33H,17-20,22H2,1-4H3/t30-,31-/m0/s1/i4+1D3
InChIKeyOMPCVMLFFSQFIX-MWEYJLMPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Maropitant-13C,d3: Stable Isotope-Labeled NK1 Receptor Antagonist Internal Standard for Bioanalysis


Maropitant-13C,d3 is a stable isotope-labeled analog of maropitant, a selective and orally active neurokinin-1 (NK1) receptor antagonist used in veterinary medicine [1]. The compound incorporates one carbon-13 (¹³C) atom and three deuterium (²H) atoms into its molecular structure, yielding a molecular formula of C₃₁¹³CH₃₇D₃N₂O and a molecular weight of approximately 472.68 g/mol [2]. Maropitant acts by inhibiting the binding of substance P, a neuropeptide of the tachykinin family, within the emetic center and chemoreceptor trigger zone (CRTZ), thereby blocking both central and peripheral emetic stimuli [3]. This isotopically labeled derivative is not intended for therapeutic use but rather serves exclusively as an internal standard for quantitative analysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS) in pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring of maropitant in biological matrices .

Why Maropitant-13C,d3 Cannot Be Replaced by Unlabeled Maropitant or Analogs in LC-MS Quantification


In LC-MS/MS bioanalysis, the use of a structurally identical but isotopically distinct internal standard is critical for accurate quantification, and generic substitution with unlabeled maropitant or structurally analogous NK1 antagonists (e.g., aprepitant, netupitant) fails to provide adequate compensation for matrix effects, sample preparation losses, and ionization variability [1]. Unlabeled maropitant cannot serve as an internal standard because it is spectrometrically indistinguishable from the target analyte, while structurally related compounds exhibit divergent chromatographic retention behavior, differential extraction recovery, and distinct ionization efficiency in electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) sources [2]. These differences introduce systematic bias that cannot be reliably corrected, rendering regulatory submission of bioanalytical data non-compliant with FDA and EMA guidelines, which explicitly recommend stable isotope-labeled internal standards (SIL-IS) for MS detection [3]. The dual labeling strategy (¹³C + ²H₃) in Maropitant-13C,d3 provides a mass shift sufficient to avoid spectral overlap with the native analyte while maintaining near-identical physicochemical properties, enabling co-elution and co-ionization that fully compensates for matrix-induced signal suppression or enhancement [4].

Maropitant-13C,d3: Quantitative Evidence of Analytical Superiority Over Unlabeled Standards and Single-Isotope Alternatives


Dual ¹³C and ²H₃ Labeling Provides +4 Da Mass Shift Enabling Complete Baseline Separation from Native Analyte

Maropitant-13C,d3 incorporates one ¹³C atom (+1 Da) and three ²H atoms (+3 Da) at the methoxy group position, resulting in a +4 Da total mass shift relative to unlabeled maropitant (MW 468.67 Da unlabeled vs. 472.68 Da labeled). This 4-Da increment meets the regulatory recommendation that SIL-IS contain 3 or more heavy atoms to ensure unambiguous mass spectrometric differentiation and prevent isotopic cross-talk between analyte and IS channels [1]. In contrast, single-isotope alternatives such as Maropitant-d₃ (+3 Da) provide a narrower mass window that may permit spectral overlap, while structurally analogous IS candidates such as Aprepitant-d₄ differ in both retention time and ionization efficiency, introducing systematic quantification bias .

LC-MS/MS Isotope Dilution Internal Standard SIL-IS

¹³C Incorporation Prevents Deuterium-Induced Chromatographic Retention Time Shift in LC-MS Analysis

Deuterium-only labeled internal standards frequently exhibit chromatographic separation from their unlabeled counterparts due to the deuterium isotope effect, wherein C-²H bonds are slightly shorter and more polarizable than C-¹H bonds, altering hydrophobic interactions with reversed-phase stationary phases [1]. This retention time shift (ΔRT) can range from 0.05 to 0.3 minutes depending on the number of deuterium atoms and the labeling position, resulting in differential matrix effects as the analyte and IS experience distinct ionization microenvironments [2]. Maropitant-13C,d3 mitigates this issue by incorporating the ¹³C label on the methoxy group carbon, which does not alter bond polarity or chromatographic behavior while maintaining the deuterium atoms for additional mass separation [3]. This dual-labeling strategy achieves the regulatory mass difference requirement while minimizing retention time deviation.

Chromatography Isotope Effects Retention Time SIL-IS

SIL-IS Compensates for Matrix Effects That Produce 50–200% Signal Variation in Veterinary Plasma Samples

In LC-MS/MS quantification of veterinary drugs from complex biological matrices such as plasma or serum, matrix effects (ME) from co-eluting phospholipids, proteins, and endogenous metabolites can cause ionization suppression or enhancement ranging from 50% to 200% of the true analyte response when no internal standard compensation is applied [1]. Studies evaluating deuterated internal standards in various biological matrices have demonstrated that ME values (ratio of IS peak area in matrix vs. water) can deviate substantially from 100% in the absence of adequate IS compensation, with physiological plasma showing particularly pronounced effects [2]. Isotope dilution using a SIL-IS such as Maropitant-13C,d3 normalizes the analyte/IS response ratio, effectively canceling these matrix-induced variations and enabling accurate quantification across diverse sample sources. Unlabeled maropitant cannot serve this function; structurally different IS compounds such as cis-maropitant isomer show divergent extraction recovery and chromatographic behavior, providing only partial and unreliable ME compensation [3].

Matrix Effects Ion Suppression Bioanalysis Veterinary

Regulatory Preference for SIL-IS with ≥3 Heavy Atoms for FDA/EMA Bioanalytical Method Validation

The FDA Bioanalytical Method Validation Guidance and EMA Guideline on Bioanalytical Method Validation explicitly recommend the use of stable isotope-labeled internal standards for mass spectrometry-based assays, with specific preference for standards containing three or more heavy atoms to ensure adequate mass resolution and avoid spectral interference [1]. Maropitant-13C,d3, with its four heavy atom substitutions (¹³C + ²H₃), exceeds this minimum threshold. In contrast, deuterium-only maropitant-d₃ meets the 3-atom threshold but lacks the chromatographic fidelity benefits of carbon-13 labeling; structural analog IS compounds (e.g., netupitant D6 or aprepitant-d4) require extensive cross-validation to demonstrate equivalent extraction recovery and matrix effect susceptibility—a burden that often proves insurmountable for regulatory acceptance in abbreviated new drug applications (ANDAs) and bioequivalence studies [2]. The EMA guideline further specifies that the internal standard should ideally be a stable isotope-labeled version of the analyte, not a structurally related compound [3].

Regulatory Compliance FDA EMA Bioanalytical Validation

Consistent Analyte/IS Response Ratio Across Sample Batches Enables Long-Term PK Study Comparability

In multi-species pharmacokinetic studies of maropitant spanning dogs, cats, horses, pigs, and rabbits, LC-MS/MS quantification is employed across extended timeframes with varying sample batches and analytical runs [1]. The use of a SIL-IS such as Maropitant-13C,d3 ensures that the analyte/internal standard response ratio remains consistent regardless of instrument drift, column aging, or daily source tuning variability—factors that can introduce up to 30–50% signal fluctuation in absolute peak area measurements over multi-day analytical campaigns [2]. Structural analog IS compounds cannot provide this level of long-term consistency because their distinct physicochemical properties cause differential degradation and response drift patterns. The isotope dilution approach with Maropitant-13C,d3 enables direct comparison of pharmacokinetic parameters (Cmax, AUC, t½, Vss) across species, studies, and laboratories, supporting both veterinary clinical research and generic drug bioequivalence submissions [3].

Pharmacokinetics Cross-Study Comparability Longitudinal Studies SIL-IS

Optimal Application Scenarios for Maropitant-13C,d3 in Veterinary Bioanalysis and Generic Drug Development


Regulatory Bioequivalence Studies for Generic Maropitant ANDA Submissions

In abbreviated new drug applications (ANDAs) for generic maropitant citrate formulations, FDA and EMA require rigorous bioequivalence demonstration through comparative pharmacokinetic studies in target species (typically dogs). Maropitant-13C,d3 serves as the essential SIL-IS in validated LC-MS/MS methods for plasma maropitant quantification, ensuring that matrix effects from canine plasma (±50–200% signal variation) are fully compensated and that inter-batch variability meets regulatory ≤15% CV acceptance criteria [1]. The compound's dual ¹³C and ²H₃ labeling provides the ≥3 heavy atom mass separation required for unambiguous MS differentiation while avoiding deuterium-induced retention time shifts that could invalidate cross-study comparisons.

Multi-Species Veterinary Pharmacokinetic Research

Research investigating maropitant pharmacokinetics across diverse veterinary species—including horses (IV/IG administration), pigs (IM/PO routes), rabbits (IV/SC), cats (SC/PO), and dogs (SC/PO)—relies on consistent and accurate plasma concentration quantification via LC-MS/MS [1]. Maropitant-13C,d3 enables direct cross-species comparison of pharmacokinetic parameters (Cmax ranging from 80 ng/mL in horses to 412 ng/mL in pigs; t½ from 5.8 h in dogs to 16.8 h in cats) by providing a stable internal standard response ratio independent of species-specific matrix composition differences [2]. This facilitates meta-analyses and translational veterinary pharmacology research.

Therapeutic Drug Monitoring and Clinical Toxicology in Veterinary Medicine

In clinical veterinary settings where maropitant dosing requires therapeutic drug monitoring—such as in patients with hepatic impairment (maropitant undergoes CYP2D15/CYP3A12 metabolism) or when co-administered with competing CYP substrates—accurate plasma quantification is essential [1]. Maropitant-13C,d3 enables precise LC-MS/MS measurement of maropitant concentrations in clinical samples (target Cmax ~92 ng/mL in dogs, ~165 ng/mL in cats post-SC) while compensating for inter-patient matrix variability due to hemolysis, lipemia, or anticoagulant type [2]. This supports individualized dosing optimization and toxicology investigations.

Method Development and Validation for Veterinary Drug Residue Analysis

Regulatory agencies and food safety laboratories require validated LC-MS/MS methods for detecting veterinary drug residues in animal-derived food products. Maropitant-13C,d3 serves as the certified reference standard for isotope dilution quantification of maropitant residues in bovine muscle, porcine tissues, and other matrices, ensuring compliance with maximum residue limit (MRL) monitoring programs and EU/FDA residue surveillance requirements [1]. The compound's stable isotopic signature enables unambiguous identification and quantification even in complex food matrices with high background interference.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Maropitant-13C,d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.